2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione
Description
Chemical Structure and Synthesis 2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione is a chromeno-pyrrole-dione derivative featuring a bicyclic scaffold fused with a pyrrole ring. Its structure includes a dimethylaminopropyl chain at position 2 and a 4-ethoxy-3-methoxyphenyl group at position 1 (Fig. 1). The compound is synthesized via a one-pot multicomponent reaction (MCR) involving methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoate, aryl aldehydes, and primary amines under mild conditions . This method yields a 92% success rate with purity >95% (HPLC) and isolated yields ranging from 43–86% .
Biological Relevance Chromeno[2,3-c]pyrrole derivatives are recognized for diverse bioactivities, including antioxidant properties , glucokinase activation , and glycosaminoglycan mimetic behavior .
Properties
IUPAC Name |
2-[3-(dimethylamino)propyl]-1-(4-ethoxy-3-methoxyphenyl)-1H-chromeno[2,3-c]pyrrole-3,9-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H28N2O5/c1-5-31-19-12-11-16(15-20(19)30-4)22-21-23(28)17-9-6-7-10-18(17)32-24(21)25(29)27(22)14-8-13-26(2)3/h6-7,9-12,15,22H,5,8,13-14H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PDISTKGNIJDHEZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)C2C3=C(C(=O)N2CCCN(C)C)OC4=CC=CC=C4C3=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H28N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
436.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(3-(Dimethylamino)propyl)-1-(4-ethoxy-3-methoxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione (commonly referred to as Dihydrochromeno-pyrrole ) is a synthetic organic molecule that has garnered attention for its potential biological activities. This article explores its chemical properties, synthesis methods, and biological activities based on diverse research findings.
- Molecular Formula : C15H28Cl2N2O2
- Molecular Weight : 339.3 g/mol
- CAS Number : 1049754-73-5
- IUPAC Name : N-[(4-ethoxy-3-methoxyphenyl)methyl]-N',N'-dimethylpropane-1,3-diamine; dihydrochloride
Synthesis
The synthesis of Dihydrochromeno-pyrrole has been achieved through various multicomponent reactions. A notable method involves the use of aldehydes and primary amines in a one-pot reaction to yield high-purity compounds with good yields (43%-86%) . The development of these synthetic techniques is crucial for producing libraries of compounds with potential biological activities.
Antioxidant Properties
Research indicates that compounds related to the chromeno[2,3-c]pyrrole structure exhibit significant antioxidant activity. This activity is attributed to their ability to scavenge free radicals and inhibit oxidative stress, which is linked to various diseases .
Antimicrobial Activity
Dihydrochromeno-pyrroles have shown promising results in antimicrobial assays. Studies have demonstrated moderate to high antifungal activity against dermatophytes and Cryptococcus neoformans, with minimum inhibitory concentrations (MICs) ranging from 31.25 to 62.5 µg/mL . The structure-activity relationship suggests that specific substituents on the phenyl ring enhance this activity.
| Compound | MIC (µg/mL) | Activity Type |
|---|---|---|
| Dihydrochromeno-pyrrole | 31.25 - 62.5 | Antifungal |
| Related compounds | 125 - 250 | Antifungal |
Enzyme Inhibition
Dihydrochromeno-pyrroles have been identified as potential inhibitors of key enzymes involved in metabolic pathways. For example, they may act as glucokinase activators and mimic glycosaminoglycans, which are important for cellular signaling and metabolism . This suggests a role in managing glucose levels and possibly treating diabetes.
Case Studies
- Antifungal Efficacy : A study evaluated the antifungal properties of several derivatives of Dihydrochromeno-pyrrole against C. neoformans. Compounds with electron-withdrawing groups displayed higher antifungal activity compared to those with electron-donating groups .
- Antioxidant Activity Assessment : In vitro assays demonstrated that Dihydrochromeno-pyrroles could reduce oxidative stress markers in cellular models, indicating their potential as therapeutic agents for diseases associated with oxidative damage .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound’s uniqueness lies in its substitution pattern. Below is a comparative analysis with key analogues:
Pharmacokinetic Properties
- Solubility: The dimethylamino group in the target compound likely improves aqueous solubility compared to morpholinyl or diethylamino analogues .
- Metabolic Stability : Morpholinyl and tertiary amine substituents resist oxidative metabolism better than primary amines .
Research Findings and Implications
Key Studies
Synthetic Scalability: The one-pot MCR method generates 223 chromeno-pyrrole-diones with >70% yields in >50% of cases, demonstrating industrial viability .
Derivatization Potential: Hydrazine hydrate reactions with chromeno-pyrrole-diones yield pyrazole-fused derivatives, expanding utility in drug discovery .
Limitations
- No in vivo or clinical data exists for the target compound.
- SAR studies are needed to correlate substituents (e.g., ethoxy vs. methoxy) with bioactivity.
Q & A
Basic: What are the optimized one-pot synthesis conditions for this compound, and how do substituent variations affect reaction efficiency?
Answer:
The compound is synthesized via a one-pot multicomponent reaction using methyl 4-(o-hydroxyphenyl)-2,4-dioxobutanoates, aryl aldehydes, and primary amines. Optimized conditions include heating under mild temperatures (specific ranges depend on substituents), with a 1.1 eq. excess of amines for aldehydes containing phenolic hydroxyl groups. Substituent compatibility is broad: methoxy, methyl, ethyl, halogen, and benzyl groups are tolerated. Donor substituents (e.g., methoxy) require longer heating (up to 2 hours), while acceptor groups (e.g., nitro) need shorter durations (15–20 minutes). Yields typically range from 43% to 86%, with >70% achieved in over 50% of cases .
Advanced: How can computational reaction path search methods improve synthesis optimization?
Answer:
Computational approaches, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., solvent, temperature, substituent effects) by modeling transition states and energy barriers. Integrating these with experimental data via information science tools (e.g., machine learning) allows rapid narrowing of parameter spaces. For example, ICReDD’s methodology reduces trial-and-error experimentation by identifying key variables like amine stoichiometry or heating times for donor/acceptor groups .
Basic: What purification techniques ensure high purity (>95%) for this compound?
Answer:
Column chromatography (ethyl acetate/hexane, 1:4 ratio) is standard for initial purification. Recrystallization from 2-propanol or similar solvents enhances purity. HPLC analysis is critical for verifying >95% purity, particularly when handling analogs with polar substituents (e.g., dimethylamino groups) that may co-elute with byproducts .
Advanced: How should researchers address contradictory data on substituent electronic effects in analogous syntheses?
Answer:
Re-examine variables such as:
- Reaction time : Donor groups slow cyclization, requiring extended heating.
- Amine stoichiometry : Excess amines mitigate side reactions with phenolic aldehydes.
- Solvent polarity : Polar aprotic solvents may stabilize intermediates differently.
Contradictions often arise from unaccounted steric effects or competing pathways (e.g., Michael adduct formation), necessitating kinetic studies via in-situ NMR or LC-MS .
Basic: What factors contribute to yield variability (43–86%) in standard conditions?
Answer:
Key factors include:
- Substituent bulkiness : Steric hindrance in aldehydes reduces yields.
- Amine nucleophilicity : Less nucleophilic amines prolong reaction times.
- Heating uniformity : Inconsistent thermal control in scaled-up reactions.
Yields >70% are achievable with electron-neutral aldehydes and aliphatic amines .
Advanced: How to design SAR studies using compound libraries for biological activity screening?
Answer:
- Library diversification : Synthesize derivatives with systematic substituent variations (e.g., methoxy → ethoxy, halogen → methyl).
- Assay selection : Prioritize targets like kinase inhibition or DNA intercalation based on chromenone-pyrrole scaffolds’ known bioactivity.
- Data correlation : Use multivariate analysis to link substituent electronic/steric parameters (Hammett σ, π-values) to activity trends .
Basic: How does the primary amine structure influence reaction kinetics?
Answer:
Aliphatic amines (e.g., dimethylaminopropyl) accelerate cyclization due to higher nucleophilicity, while aromatic amines slow the reaction. Steric hindrance in branched amines (e.g., iso-propyl) reduces reaction rates, necessitating temperature adjustments .
Advanced: What strategies minimize side reactions with phenolic aldehydes?
Answer:
- Amine excess : 1.1 eq. of amine sequesters reactive aldehyde intermediates.
- Low-temperature staging : Gradual heating prevents premature cyclization.
- Protecting groups : Temporarily block phenolic hydroxyls with acetyl groups, though this adds synthetic steps .
Basic: Which analytical methods confirm structural integrity?
Answer:
- NMR : H/C NMR verifies substitution patterns (e.g., ethoxy vs methoxy).
- HPLC : Confirms purity and detects regioisomeric byproducts.
- HRMS : Validates molecular formula, critical for dimethylamino-propyl chain confirmation .
Advanced: How do prior synthetic pathways differ mechanistically?
Answer:
Earlier methods (Vydzhak et al.) use stepwise approaches:
Condensation of 4-(2-hydroxyphenyl)-2,4-dioxobutanoate with aldehydes.
Subsequent amine cyclization.
In contrast, the one-pot method combines all components, leveraging in-situ imine formation and cyclization. The stepwise route offers better control for sterically demanding substrates but lower efficiency (yields ~50–60%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
